molecular formula C11H13N3 B2493824 (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine CAS No. 1009486-61-6

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine

Cat. No.: B2493824
CAS No.: 1009486-61-6
M. Wt: 187.246
InChI Key: VKNRMXMAIWNLNK-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine can be achieved through several methods. One common approach involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pyrazole-based ligands and catalysts .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, analgesic, and antipyretic properties .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the development of new polymers and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrazol-5-yl)(phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and phenyl groups allows for versatile reactivity and potential interactions with various molecular targets .

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-10(7-8-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNRMXMAIWNLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009486-61-6
Record name (1-methyl-1H-pyrazol-5-yl)(phenyl)methanamine
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